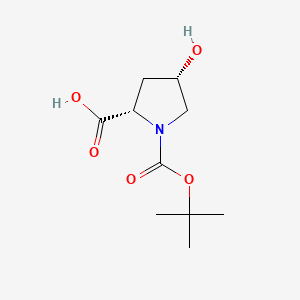

N-Boc-顺式-4-羟基-L-脯氨酸

描述

Synthesis Analysis

The synthesis of Boc-protected cis-4-hydroxy-L-proline derivatives involves several key steps, starting from readily available trans-4-hydroxy-L-proline or its esters. Demange et al. (1998) reported the practical synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines, derived from trans-4-hydroxy-L-proline methyl ester, achieving high overall yields through a series of well-defined steps (Demange, Ménez, & Dugave, 1998).

Molecular Structure Analysis

The molecular structure of N-Boc-cis-4-Hydroxy-L-proline and its derivatives can be explored through density functional theory (DFT) studies, which provide insights into their conformations, vibrational properties, and electronic structures. Srivastava et al. (2014) conducted a comprehensive study on the structural, vibrational, and electronic properties of cis and trans conformers of 4-hydroxy-L-proline, providing valuable information on the molecular characteristics of these compounds (Srivastava, Pandey, Gangwar, & Misra, 2014).

Chemical Reactions and Properties

N-Boc-cis-4-Hydroxy-L-proline is involved in various chemical reactions, primarily as a precursor for further functionalization and incorporation into peptides. Its reactivity is influenced by the hydroxy group and the protective Boc group, which can be manipulated under different conditions to achieve desired modifications. For instance, Qiu and Qing (2002) described a short, efficient synthesis of N-Boc-cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines from N-Boc-4-oxo-L-proline, showcasing the compound's versatility in chemical transformations (Qiu & Qing, 2002).

科学研究应用

合成和化学转化

受保护的羟脯氨酸的合成:N-Boc-顺式-4-羟基-L-脯氨酸已被用于合成受保护的羟脯氨酸,例如 Boc-顺式-4-氟-L-脯氨酸和 4-二氟-L-脯氨酸,它们适用于经典肽合成 (Demange, Ménez, & Dugave, 1998)。

新型共轭物的合成:已经进行了羟基-L-脯氨酸氨基酸的单取代和双取代 O-二茂铁酰共轭物的合成研究,其中 N-末端受 Boc 基团保护。这些共轭物已被研究其在醛醇加成等反应中的催化性能 (Al-Momani & Lataifeh, 2013)。

生化应用

L-脯氨酸的酶促羟基化:研究已经发现产生 L-脯氨酸顺式-4-羟化酶的微生物,这些微生物用于羟基-L-脯氨酸的工业生产。这些酶催化 L-脯氨酸向顺式-4-羟基-L-脯氨酸的转化 (Hara & Kino, 2009)。

肽键异构化:对 α-甲基-L-脯氨酸衍生物(包括 N-Boc-保护的 α-甲基-L-脯氨酸)的研究为顺式-反式脯氨酰肽键平衡提供了见解。这对于理解此类化合物在生化过程中的构象约束特性至关重要 (Torbeev et al., 2012)。

药物和药用化学

药物合成的中间体:该化合物已被用作药物合成的中间体。例如,它被用于开发公斤级合成的顺式-LC15-0133 酒石酸盐,一种有效的二肽基肽酶 IV 抑制剂 (Kim et al., 2008)。

PET 成像的放射性示踪剂:N-Boc-顺式-4-羟基-L-脯氨酸衍生物已被合成,用作正电子发射断层扫描 (PET) 中的放射性示踪剂,以研究胶原蛋白合成发生改变的疾病 (Hamacher, 1999)。

安全和危害

未来方向

To promote CHOP’s retention in blood and/or to decrease its toxicity, N-acetylation of CHOP might be a novel approach as a prodrug . The microbial production of N-acetyl CHOP from L-proline by coexpression of L-proline cis-4-hydroxylases and N-acetyltransferase might be a promising method for large-scale preparation .

作用机制

Target of Action

N-Boc-cis-4-Hydroxy-L-proline, also known as (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .

Mode of Action

In the context of ADCs, N-Boc-cis-4-Hydroxy-L-proline serves as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it acts as an alkyl chain-based linker connecting the ligand for an E3 ubiquitin ligase and the target protein .

Biochemical Pathways

The biochemical pathways affected by N-Boc-cis-4-Hydroxy-L-proline are primarily related to the function of ADCs and PROTACs . In ADCs, the compound allows the specific delivery of cytotoxic drugs to target cells expressing the antibody’s antigen . In PROTACs, it enables the degradation of target proteins by the ubiquitin-proteasome system .

Pharmacokinetics

The pharmacokinetics of N-Boc-cis-4-Hydroxy-L-proline are largely dependent on the properties of the ADC or PROTAC in which it is incorporated .

Result of Action

The result of N-Boc-cis-4-Hydroxy-L-proline’s action is the successful formation of ADCs and PROTACs . In ADCs, this leads to the targeted delivery and release of cytotoxic drugs in specific cells . In PROTACs, it results in the selective degradation of target proteins .

Action Environment

The action environment of N-Boc-cis-4-Hydroxy-L-proline is within the biological systems where ADCs and PROTACs operate . Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the stability and efficacy of the ADCs and PROTACs .

属性

IUPAC Name |

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENKAPCDIOILGV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350919 | |

| Record name | N-Boc-cis-4-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87691-27-8 | |

| Record name | N-Boc-4-hydroxy-L-proline, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Boc-cis-4-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BOC-4-HYDROXY-L-PROLINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4YCJ0KW0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)